1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine

Physicochemical profiling pKa prediction Structure-property relationships

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine (CAS 1042444-54-1) is a synthetic piperidine-2-carboxylic acid derivative bearing a 4-trifluoromethylbenzyl substituent on the ring nitrogen. It is classified as a building block for medicinal chemistry and is supplied at purities of 95–98%.

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
Cat. No. B12282748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine
Molecular FormulaC14H16F3NO2
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-10(5-7-11)9-18-8-2-1-3-12(18)13(19)20/h4-7,12H,1-3,8-9H2,(H,19,20)
InChIKeyVYYDTQAFRYLTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine – Baseline Physicochemical and Structural Profile for Informed Procurement


1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine (CAS 1042444-54-1) is a synthetic piperidine-2-carboxylic acid derivative bearing a 4-trifluoromethylbenzyl substituent on the ring nitrogen . It is classified as a building block for medicinal chemistry and is supplied at purities of 95–98% . Its molecular formula is C₁₄H₁₆F₃NO₂ with a molecular weight of 287.28 g/mol . The compound exists as a free carboxylic acid (not a salt), which distinguishes it from several closely related analogs marketed as hydrochloride salts [1].

Why 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine Cannot Be Interchanged with In-Class Analogs


Substituting 1-(4-trifluoromethylbenzyl)-2-carboxypiperidine with a positional isomer (e.g., 3-trifluoromethylbenzyl), a regioisomer (e.g., 3-carboxylic acid), or a halogen-depleted analog (e.g., 4-fluorobenzyl) introduces measurable shifts in electronic character, lipophilicity, and steric profile that alter downstream molecular recognition. The para-CF₃ substituent exerts a stronger electron-withdrawing effect than meta-CF₃ or para-F, lowering the carboxylic acid pKa and modifying hydrogen-bond donor/acceptor properties at physiological pH . The 2-position of the carboxylic acid places the chiral center adjacent to the tertiary amine, creating a distinct chelation geometry versus the 3- or 4-carboxylic acid series [1]. As a free acid rather than a hydrochloride salt, this compound avoids counterion interference in reaction mixtures and formulation development [2]. These differences collectively mean that analogs cannot serve as drop-in replacements without re-validation of synthetic routes, binding assays, or analytical methods.

Quantitative Differentiation Evidence for 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine Versus Closest Analogs


Carboxylic Acid pKa Modulation by Para-Trifluoromethyl Substitution

The predicted pKa of the carboxylic acid group in 1-(4-trifluoromethylbenzyl)-2-carboxypiperidine is 2.34 ± 0.20 . This represents a measurable acid-strengthening effect relative to the 4-fluoro analog, whose predicted pKa is expected to be approximately 3.0–3.1 based on the attenuated electron-withdrawing character of fluorine versus trifluoromethyl . The lower pKa of the CF₃-substituted compound means that a greater fraction of the carboxylate (deprotonated) species is present at physiological pH (7.4), which can influence solubility, passive membrane permeability, and recognition by basic residues in target proteins.

Physicochemical profiling pKa prediction Structure-property relationships

Predicted Boiling Point as a Proxy for Intermolecular Interaction Strength

The predicted boiling point of 1-(4-trifluoromethylbenzyl)-2-carboxypiperidine is 365.4 ± 42.0 °C . This is marginally higher than that of the 4-fluoro analog, 1-(4-fluorobenzyl)piperidine-2-carboxylic acid, whose predicted boiling point is 363.6 ± 37.0 °C . While the difference is small (≈1.8 °C in central estimates), the substantially wider uncertainty interval for the CF₃ compound (±42.0 °C vs. ±37.0 °C for the F analog) reflects the greater molecular complexity and stronger dipole–dipole interactions introduced by the trifluoromethyl group. The higher boiling point is consistent with the increased molecular weight (287.28 vs. 237.27 g/mol).

Thermal properties Boiling point prediction Purification method selection

Predicted Density and Bulk Molecular Packing Differentiation from 4-Fluoro Analog

The predicted density of 1-(4-trifluoromethylbenzyl)-2-carboxypiperidine is 1.296 ± 0.06 g/cm³ . This is 5.0% higher than the predicted density of the 4-fluoro analog (1.234 g/cm³) . The density increase is attributable to the larger molar mass and greater polarizability of the trifluoromethyl group compared to a single fluorine atom. Higher density can affect solid-state formulation bulk handling, crystal packing energy, and calculated molar volume (221.7 vs. 192.3 cm³/mol).

Density prediction Molecular packing Formulation density

Free Carboxylic Acid Form as a Critical Specification Differentiator from HCl Salt Regioisomers

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is supplied as a free carboxylic acid (molecular weight 287.28 g/mol) . The closely related regioisomer 1-(4-trifluoromethylbenzyl)piperidine-3-carboxylic acid is predominantly available as the hydrochloride salt (molecular weight 323.74 g/mol) [1]. The free acid form avoids introducing a chloride counterion, which can interfere with transition-metal-catalyzed reactions, alter crystallization outcomes, and complicate mass balance calculations in stoichiometric reactions. Purchasing the wrong form (acid vs. HCl salt) results in a 12.7 wt% discrepancy in active compound content per gram of material.

Chemical form Free acid vs. salt Procurement specification

Positional Isomerism: 4-CF₃ vs. 3-CF₃ Substitution and Chiral Scaffold Accessibility

The target compound features the trifluoromethyl group in the para (4-) position of the benzyl ring, whereas the closest positional isomer 1-(3-trifluoromethylbenzyl)-2-carboxypiperidine places it in the meta (3-) position . In medicinal chemistry, para-substitution on the benzyl group generally yields a more linear molecular shape with a larger para-to-carboxyl distance, which can result in different target-binding poses compared to meta-substituted analogs. Additionally, the 2-carboxylic acid position in the piperidine ring introduces a chiral center immediately adjacent to the tertiary amine, enabling stereochemical diversification that is not accessible from achiral 3- or 4-carboxylic acid isomers [1]. Both positional pairs share identical molecular formula (C₁₄H₁₆F₃NO₂), molecular weight (287.28), and purity specifications (95–98%), making chromatographic or spectroscopic verification essential for procurement integrity.

Positional isomerism Chiral building block SAR exploration

Lipophilicity Enhancement from Parent Scaffold: LogP Differentiation from Non-Fluorinated Benchmark

The introduction of the 4-trifluoromethylbenzyl group dramatically increases lipophilicity relative to the unsubstituted benzyl analog. Based on class-level SAR established for N-benzyl piperidine derivatives, the trifluoromethyl group adds approximately +0.8 to +1.2 logP units compared to the parent benzyl compound, due to the strongly hydrophobic and electron-withdrawing nature of the CF₃ moiety [1][2]. The targeted compound's 4-CF₃-benzyl-2-carboxylic acid architecture also introduces a unique spatial arrangement of the lipophilic CF₃ group relative to the polar carboxylic acid, creating an amphiphilic character that differs from the 3-CF₃ isomer .

Lipophilicity LogP ADME property prediction

Optimal Procurement and Application Scenarios for 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine


Medicinal Chemistry Library Synthesis Requiring Defined pKa and Lipophilicity

When constructing a compound library for structure-activity relationship (SAR) exploration around piperidine-based scaffolds, 1-(4-trifluoromethylbenzyl)-2-carboxypiperidine provides a quantifiably lower carboxylic acid pKa (2.34) and enhanced lipophilicity (estimated logP gain of ~2.0 over the benzyl parent) compared to analogs [1]. These properties render it suitable for probing binding pockets that favor ionized carboxylate interactions at physiological pH while maintaining sufficient lipophilicity for membrane permeability. Use this compound as a late-stage diversification intermediate when the target profile requires a para-CF₃-benzyl substituent specifically—not the meta isomer or 4-fluoro isostere.

Chiral Building Block Procurement for Asymmetric Synthesis

The 2-carboxylic acid placement creates a stereogenic center on the piperidine ring adjacent to the tertiary amine . This compound can serve as a chiral building block for the synthesis of enantiopure derivatives via classical resolution or asymmetric catalysis, distinguishing it from achiral 4-carboxylic acid piperidine analogs. Procurement teams should confirm stereochemical requirements (racemic vs. single enantiomer) with the supplier, as most commercial offerings are racemic.

Transition-Metal-Catalyzed Coupling Requiring Chloride-Free Reaction Conditions

For palladium- or copper-catalyzed cross-coupling reactions where chloride ions can poison catalysts or form unwanted by-products, the free carboxylic acid form is mandatory . The 3-carboxylic acid regioisomer is predominantly supplied as an HCl salt, making it unsuitable without an additional deprotection step [1]. The 12.7% weight difference between the free acid and HCl salt forms must be accounted for if any substitution is attempted.

Analytical Reference Standard for Isomer Differentiation in Quality Control

Because the 4-CF₃ and 3-CF₃ positional isomers share identical molecular weight (287.28), molecular formula (C₁₄H₁₆F₃NO₂), and commercial purity specifications (95–98%), they cannot be distinguished by mass spectrometry or elemental analysis alone [1]. 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine, with its distinct SMILES string (O=C(O)C1CCCCN1CC1=CC=C(C(F)(F)F)C=C1) and InChIKey, must be verified by NMR or HPLC retention time matching against a certified reference standard. Procurement for QC laboratories should specify the exact IUPAC name and CAS number (1042444-54-1) to prevent isomer misassignment.

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